molecular formula C15H16Cl2N2O2S B11508974 N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide

Cat. No.: B11508974
M. Wt: 359.3 g/mol
InChI Key: JOSSTCQPENKFBW-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated pyridine with sulfonyl chloride in the presence of a base like pyridine.

    N-alkylation: The final step involves the N-alkylation of the sulfonamide with benzyl chloride and ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2,6-dichloro-N-methylpyridine-3-sulfonamide
  • N-benzyl-2,6-dichloro-N-ethylpyridine-3-sulfonamide
  • N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-carboxamide

Uniqueness

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfonamide moiety provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C15H16Cl2N2O2S

Molecular Weight

359.3 g/mol

IUPAC Name

N-benzyl-2,6-dichloro-N-ethyl-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C15H16Cl2N2O2S/c1-3-19(10-12-7-5-4-6-8-12)22(20,21)14-11(2)9-13(16)18-15(14)17/h4-9H,3,10H2,1-2H3

InChI Key

JOSSTCQPENKFBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)Cl)Cl

Origin of Product

United States

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